(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate
Overview
Description
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is an organic compound with the molecular formula C15H12N2O4 and a molecular weight of 284.27 g/mol. This compound is characterized by the presence of a nitrophenyl group and a methylbenzoate moiety, connected through an imine linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-methylbenzoic acid hydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The imine bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding aldehyde and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-aminophenylmethylideneamino 3-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzaldehyde and 3-methylbenzoic acid hydrazide.
Scientific Research Applications
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is primarily related to its ability to interact with biological molecules through its nitrophenyl and imine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(E)-[(4-nitrophenyl)methylidene]amino 3-methylbenzoate: Similar structure but with the nitro group at the 4-position.
(E)-[(3-nitrophenyl)methylidene]amino 4-methylbenzoate: Similar structure but with the methyl group at the 4-position.
(E)-[(3-nitrophenyl)methylidene]amino 2-methylbenzoate: Similar structure but with the methyl group at the 2-position.
Uniqueness
(E)-[(3-nitrophenyl)methylidene]amino 3-methylbenzoate is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] 3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-11-4-2-6-13(8-11)15(18)21-16-10-12-5-3-7-14(9-12)17(19)20/h2-10H,1H3/b16-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROABIRSGAXVHU-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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